4-Bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxyphenol
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Overview
Description
4-Bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, methoxy, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-6-methylphenol and 4-bromo-2-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the imine linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxy-6-[(Z)-[(4-methylphenyl)imino]methyl]phenol
- 4-Bromo-2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
- 2-Bromo-4-methyl-6-nitrophenol
Uniqueness
4-Bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14BrNO3 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
4-bromo-2-[(2-hydroxy-6-methylphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H14BrNO3/c1-9-4-3-5-12(18)14(9)17-8-10-6-11(16)7-13(20-2)15(10)19/h3-8,18-19H,1-2H3 |
InChI Key |
RUWAIEBIOBUMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)Br)OC)O |
Origin of Product |
United States |
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